Acide (2-bromophényl)aminoacétique

Vue d'ensemble

Description

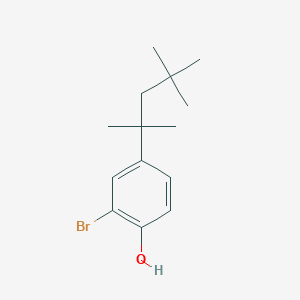

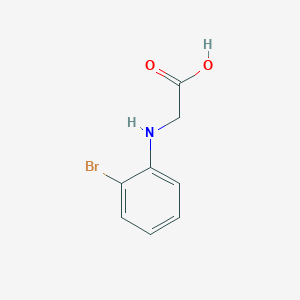

2-((2-Bromophenyl)amino)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

The exact mass of the compound 2-((2-Bromophenyl)amino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-((2-Bromophenyl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-Bromophenyl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de la 8-méthoxy-2-tétralone

“Acide (2-bromophényl)acétique” a été utilisé comme réactif de départ dans la synthèse de la 8-méthoxy-2-tétralone . Ce composé est un intermédiaire clé dans la synthèse de divers produits pharmaceutiques et composés organiques.

Préparation de 2-oxopipérazines di- et trisubstituées

Ce composé a été utilisé dans la préparation de 2-oxopipérazines di- et trisubstituées sur support solide . Ces structures sont courantes dans de nombreux composés biologiquement actifs et produits pharmaceutiques.

Inhibiteur de la collagénase et de l'élastase mammifères

“Acide 2-bromo-2-phénylacétique” peut être utilisé comme inhibiteur de la collagénase et de l'élastase mammifères . Ces enzymes jouent un rôle crucial dans la dégradation du collagène et de l'élastine dans les tissus humains. Les inhibiteurs peuvent être utilisés dans le traitement de maladies telles que l'arthrite et le cancer.

Réactif en synthèse organique

L'acide α-bromophénylacétique peut être utilisé comme réactif pour préparer le polymandélide en réagissant avec la triéthylamine . Il peut également être utilisé pour préparer l'acide α-mercaptophénylacétique en le traitant avec de l'hydrosulfure de sodium (NaSH·H2O) .

Mécanisme D'action

Target of Action

It is suggested that similar compounds can bind with high affinity to multiple receptors , and it can be used as an inhibitor of mammalian collagenase and elastase .

Mode of Action

It is known that similar compounds can inhibit enzymes such as collagenase and elastase . These enzymes are involved in the breakdown of collagen and elastin, respectively, in various tissues. By inhibiting these enzymes, the compound may help preserve the structural integrity of these tissues.

Biochemical Pathways

Given its potential role as an enzyme inhibitor , it could impact the pathways involving collagen and elastin degradation.

Result of Action

By inhibiting collagenase and elastase, the compound could potentially slow down the degradation of collagen and elastin in tissues .

Analyse Biochimique

Biochemical Properties

2-((2-Bromophenyl)amino)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit mammalian collagenase and elastase, enzymes involved in the breakdown of collagen and elastin . These interactions suggest that 2-((2-Bromophenyl)amino)acetic acid may have potential therapeutic applications in conditions where inhibition of these enzymes is beneficial.

Cellular Effects

The effects of 2-((2-Bromophenyl)amino)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in mitochondrial function.

Molecular Mechanism

At the molecular level, 2-((2-Bromophenyl)amino)acetic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of collagenase, preventing the enzyme from breaking down collagen . This inhibition is crucial for its potential therapeutic effects in diseases characterized by excessive collagen degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((2-Bromophenyl)amino)acetic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-((2-Bromophenyl)amino)acetic acid has been associated with sustained inhibition of collagenase activity, suggesting its potential for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of 2-((2-Bromophenyl)amino)acetic acid vary with different dosages in animal models. At low doses, it effectively inhibits collagenase and elastase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

2-((2-Bromophenyl)amino)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the metabolism of amino acids and fatty acids, leading to changes in their levels within cells . These interactions suggest that 2-((2-Bromophenyl)amino)acetic acid may play a role in regulating energy metabolism and cellular homeostasis.

Transport and Distribution

The transport and distribution of 2-((2-Bromophenyl)amino)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization within cells influences its activity and function, with higher concentrations observed in mitochondria and lysosomes.

Subcellular Localization

2-((2-Bromophenyl)amino)acetic acid is localized to specific subcellular compartments, where it exerts its effects. It is targeted to mitochondria and lysosomes through specific targeting signals and post-translational modifications . This subcellular localization is crucial for its activity, as it allows the compound to interact with enzymes and other biomolecules within these compartments, influencing their function and activity.

Propriétés

IUPAC Name |

2-(2-bromoanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLQMSUHPXEUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319000 | |

| Record name | N-(2-Bromophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40789-38-6 | |

| Record name | N-(2-Bromophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40789-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 338430 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040789386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40789-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Bromophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)